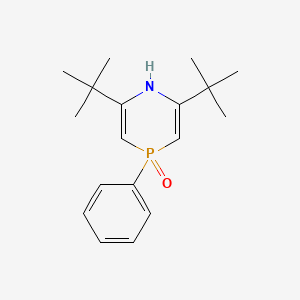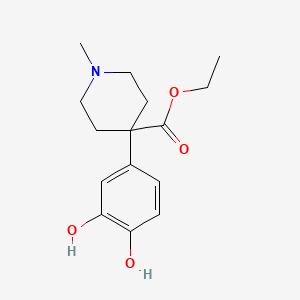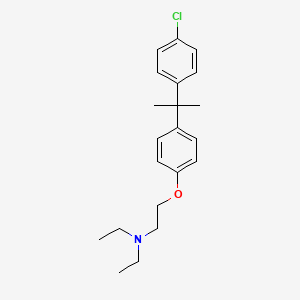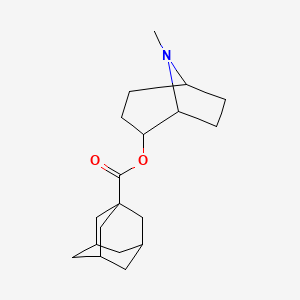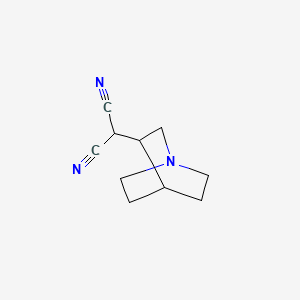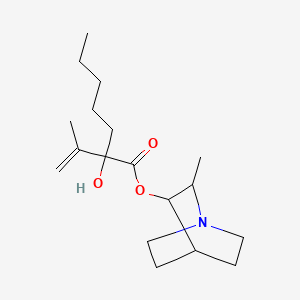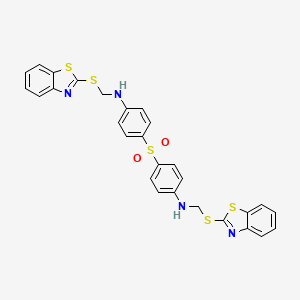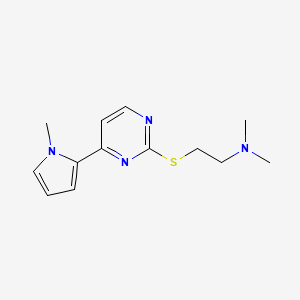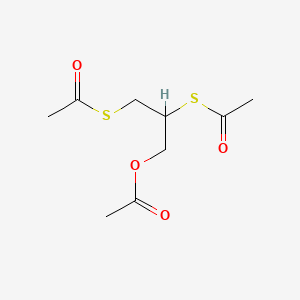
2,3-Bis(acetylsulfanyl)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(acetylsulfanyl)propyl acetate is an organic compound with the molecular formula C₉H₁₄O₄S₂ It is known for its unique structure, which includes two acetylsulfanyl groups attached to a propyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetylsulfanyl)propyl acetate typically involves the reaction of 2,3-dimercaptopropanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the proper formation of the acetylsulfanyl groups. The general reaction can be represented as follows:
2,3-dimercaptopropanol+acetic anhydride→2,3-Bis(acetylsulfanyl)propyl acetate+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(acetylsulfanyl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl groups back to thiols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2,3-Bis(acetylsulfanyl)propyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(acetylsulfanyl)propyl acetate involves its interaction with specific molecular targets. The acetylsulfanyl groups can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimercaptopropanol: A precursor in the synthesis of 2,3-Bis(acetylsulfanyl)propyl acetate.
2,3-Diacetylthiopropyl acetate: A structurally similar compound with different functional groups.
Triacetyl dimercaprol: Another related compound with multiple acetyl groups.
Uniqueness
This compound is unique due to its dual acetylsulfanyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
59051-15-9 |
|---|---|
Molecular Formula |
C9H14O4S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2,3-bis(acetylsulfanyl)propyl acetate |
InChI |
InChI=1S/C9H14O4S2/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3 |
InChI Key |
MPXDRBQHZCUXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CSC(=O)C)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





